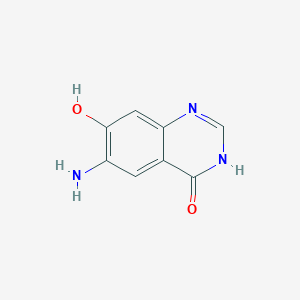
1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromophenyl)-1,2-dimethyl-1H-imidazole: is a heterocyclic compound that features a bromophenyl group attached to an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the bromophenyl group enhances the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-1,2-dimethyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromoaniline and 1,2-dimethylimidazole.
Formation of Intermediate: The 3-bromoaniline undergoes a nucleophilic substitution reaction with 1,2-dimethylimidazole in the presence of a suitable base such as potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic conditions to form the final compound, 5-(3-Bromophenyl)-1,2-dimethyl-1H-imidazole.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic aromatic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Phenyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers and materials for advanced applications, such as conductive polymers and sensors.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Cancer Research: It has shown potential in anticancer research, particularly in inhibiting the growth of cancer cells.
Industry:
Agrochemicals: The compound can be used in the development of new agrochemicals, such as herbicides and pesticides.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-1,2-dimethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
5-(3-Bromophenyl)-1,2-dimethyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
5-(3-Bromophenyl)-1,2-dimethyl-1H-triazole: Similar structure but with a triazole ring instead of an imidazole ring.
5-(3-Bromophenyl)-1,2-dimethyl-1H-tetrazole: Similar structure but with a tetrazole ring instead of an imidazole ring.
Uniqueness: The uniqueness of 5-(3-Bromophenyl)-1,2-dimethyl-1H-imidazole lies in its imidazole ring, which provides distinct electronic and steric properties compared to pyrazole, triazole, and tetrazole derivatives. This makes it particularly suitable for specific applications in catalysis, drug development, and material science.
Properties
Molecular Formula |
C11H11BrN2 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
5-(3-bromophenyl)-1,2-dimethylimidazole |
InChI |
InChI=1S/C11H11BrN2/c1-8-13-7-11(14(8)2)9-4-3-5-10(12)6-9/h3-7H,1-2H3 |
InChI Key |
JHKBNSMWNYRUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)


![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)



![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)


